1-Benzo[1,3]dioxol-4-ylethanol
Overview
Description
1-Benzo[1,3]dioxol-4-ylethanol is an organic compound characterized by a benzodioxole ring attached to an ethanol group. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The benzodioxole moiety is a common structural motif in many bioactive molecules, contributing to its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzo[1,3]dioxol-4-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-(benzo[d][1,3]dioxol-4-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzo[1,3]dioxol-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1-Benzo[1,3]dioxol-4-ylmethanol using stronger reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Benzo[1,3]dioxol-4-carboxylic acid.
Reduction: 1-Benzo[1,3]dioxol-4-ylmethanol.
Substitution: 1-Benzo[1,3]dioxol-4-yl derivatives with various substituents.
Scientific Research Applications
1-Benzo[1,3]dioxol-4-ylethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzo[1,3]dioxol-4-ylethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. Its structural features allow it to interact with specific proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
1-Benzo[1,3]dioxol-4-ylethanol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCRYHPEUOUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.